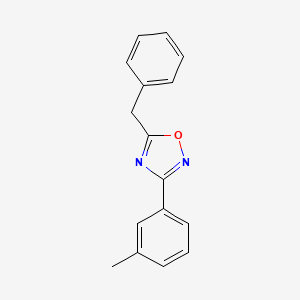

5-benzyl-3-(m-tolyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-benzyl-3-(3-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-6-5-9-14(10-12)16-17-15(19-18-16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGBKNSWHZSNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(m-tolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylhydrazine with m-tolyl isocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(m-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 5-benzyl-3-(m-tolyl)-1,2,4-oxadiazole, as promising anticancer agents. Research indicates that compounds with this scaffold can induce apoptosis in various cancer cell lines. For instance:

- Synthesis and Evaluation : A study reported the synthesis of several 1,2,4-oxadiazole derivatives that exhibited potent anticancer activity against human breast adenocarcinoma (MCF-7) and other cancer cell lines. The IC50 values for some derivatives were found to be significantly lower than those for standard chemotherapeutic agents like doxorubicin .

- Mechanism of Action : These compounds often act by disrupting cell cycle progression and inducing apoptosis through caspase activation. For example, derivatives like 5a and 5b were shown to have greater cytotoxic activity than doxorubicin against specific leukemia cell lines .

Antimicrobial Activity

The oxadiazole ring has also been associated with antimicrobial properties. Compounds derived from this structure have demonstrated effectiveness against various bacterial strains:

- Activity Against Resistant Strains : Some derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains at concentrations considerably lower than standard antibiotics like chloramphenicol .

Synthetic Approaches

The synthesis of this compound typically involves multi-step procedures that can yield high purity compounds suitable for biological testing. Various synthetic strategies have been developed:

- Two-Step Synthesis : A notable method involves a two-step process starting from benzonitrile derivatives. This approach allows for the introduction of various substituents on the oxadiazole ring, enhancing its biological activity .

Case Study 1: Anticancer Activity

A recent study synthesized a series of substituted 1,2,4-oxadiazoles and evaluated their anticancer properties against a panel of cancer cell lines. The findings revealed that certain modifications to the oxadiazole structure significantly improved their antiproliferative effects. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.11 |

| 5b | A549 | 0.20 |

These results suggest that structural modifications can lead to enhanced efficacy against specific cancer types .

Case Study 2: Antimicrobial Activity

Another study focused on synthesizing oxadiazole derivatives for their antimicrobial potential. The compounds were tested against various pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 102 | MRSA | 4 |

| 103 | E. coli | 64 |

The results indicated that these compounds could serve as effective alternatives to traditional antibiotics in treating resistant infections .

Mechanism of Action

The mechanism of action of 5-benzyl-3-(m-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Benzyl-3-(p-tolyl)-1,2,4-oxadiazole (CAS 114065-33-7)

- Structure : The para-tolyl (4-methylphenyl) group at position 3 introduces steric and electronic differences compared to the meta-tolyl substituent.

- However, the meta-substituted analog (target compound) may exhibit distinct electronic effects due to the asymmetric placement of the methyl group, altering dipole interactions in biological systems .

5-Methyl-3-(m-tolyl)-1,2,4-oxadiazole (CAS 87944-75-0)

- Structure : Replaces the benzyl group at position 5 with a methyl group.

- Impact : The benzyl group in the target compound increases lipophilicity, enhancing membrane permeability compared to the smaller methyl substituent. This difference could lead to improved bioavailability or altered pharmacokinetics .

Functional Group Variations

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole (CAS 864836-24-8)

- Structure : Features a bromine atom at the para position of the phenyl ring.

- In contrast, the methyl group in the target compound is electron-donating, which may stabilize charge-transfer complexes .

5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1033201-98-7)

- Structure : Contains a propenyl group at position 5 and a para-tolyl group at position 3.

- This structural divergence may influence selectivity in enzyme inhibition .

Thermal and Chemical Stability

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The target compound’s 1,2,4-oxadiazole ring is more thermally stable than the 1,3,4-oxadiazole isomer due to better electron delocalization .

- Substituent Effects : Meta-substitution on the phenyl ring (m-tolyl) may reduce steric hindrance compared to ortho-substituted analogs, favoring synthetic accessibility .

Anticancer Potential

1,2,4-Oxadiazole derivatives, including benzyl-substituted variants, have shown cytotoxic activity against cancer cell lines. For example, triazole-thiol derivatives demonstrated activity comparable to Vinblastine, suggesting that the target compound’s benzyl group could enhance interactions with tumor-specific targets .

Antimicrobial Activity

Compounds like 5-(Prop-1-en-2-yl)-3-p-tolyl-1,2,4-oxadiazole exhibit antifungal and nematicidal properties. The target compound’s benzyl group may similarly disrupt fungal membrane integrity or nematode neuromuscular function .

Drug Development Prospects

The 1,2,4-oxadiazole scaffold is a promising framework for drug discovery, with derivatives entering clinical trials for conditions like Alzheimer’s disease and cancer. The target compound’s balanced lipophilicity and electronic profile position it as a candidate for further preclinical evaluation .

Q & A

Q. What are the standard synthetic routes for 5-benzyl-3-(m-tolyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions using amidoximes and carboxylic acid derivatives. A common approach is the reaction of benzylamidoxime with m-tolyl-substituted acyl chlorides in pyridine or DMF under reflux (60–80°C). Yield optimization requires precise stoichiometric ratios (1:1.2 amidoxime:acyl chloride) and anhydrous conditions to prevent hydrolysis . Microwave-assisted synthesis (100 W, 15 min) has been reported to improve yields by 20–25% compared to conventional heating .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

- NMR : and NMR confirm regiochemistry (e.g., distinguishing 1,2,4-oxadiazole from 1,3,4-isomers via C-5 proton deshielding at δ 8.2–8.5 ppm) .

- X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., dihedral angles between benzyl and m-tolyl groups) .

- IR spectroscopy : Key bands include C=N stretching (1600–1650 cm) and C-O-C vibrations (950–980 cm) .

Q. What in vitro biological screening protocols are applicable for initial activity assessment?

- Anticancer : MTT assay against HeLa or MCF-7 cells (IC values <10 μM indicate high potency) .

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anti-inflammatory : COX-2 inhibition assay (IC compared to celecoxib) .

Advanced Research Questions

Q. How can synthetic routes be modified to improve regioselectivity and yield for bis-oxadiazole derivatives?

The Staudinger/aza-Wittig reaction sequence enables bis-oxadiazole formation. Key modifications:

- Use diaminoglyoxime with trifluoroacetic anhydride (TFAA) for cyclization (70% yield vs. 45% with orthoesters) .

- Introduce electron-withdrawing groups (e.g., -NO) on the m-tolyl ring to enhance electrophilic aromatic substitution efficiency .

Q. What structure-activity relationship (SAR) trends govern biological activity in 1,2,4-oxadiazole derivatives?

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- DFT calculations : Gaussian 09 at B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (<4 eV correlates with electrophilic reactivity) .

- Molecular docking : AutoDock Vina simulates binding to EGFR (PDB: 1M17). Key interactions:

- Oxadiazole O atom with Lys721 (hydrogen bond, −7.2 kcal/mol) .

- m-Tolyl methyl group in hydrophobic pocket (Val702, Ala719) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC values for anticancer activity may arise from assay conditions (e.g., serum concentration affecting compound solubility). Normalize data using positive controls (e.g., doxorubicin) and standardized protocols .

- Structural validation : Re-evaluate regiochemistry via -NMR if unexpected activity is observed (e.g., 1,3,4-oxadiazole contamination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.